8-Octadecanol

描述

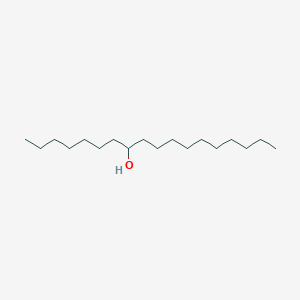

Structure

2D Structure

3D Structure

属性

CAS 编号 |

92353-17-8 |

|---|---|

分子式 |

C18H38O |

分子量 |

270.5 g/mol |

IUPAC 名称 |

octadecan-8-ol |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h18-19H,3-17H2,1-2H3 |

InChI 键 |

SSLLZDIAWKBKLB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC(CCCCCCC)O |

产品来源 |

United States |

Synthetic Chemistry of 8 Octadecanol and Its Derivatives

Chemical Synthesis Pathways for 8-Octadecanol

The synthesis of this compound, as a secondary alcohol, primarily involves the reduction of its corresponding ketone precursor, 8-octadecanone (B13788514). The placement of the hydroxyl group on the eighth carbon atom dictates the synthetic strategies, which differ significantly from the pathways used to produce terminal (primary) alcohols like 1-octadecanol.

Reduction Methodologies for Selective this compound Production

The most direct route to this compound is the reduction of the carbonyl group of 8-octadecanone. This transformation involves the addition of hydrogen across the C=O double bond to form a C-OH group. Standard laboratory and industrial reducing agents are effective for this purpose.

Common chemical reductants include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol, Ethanol) | Mild | Safer and easier to handle; selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., Diethyl ether, THF) | Strong | Highly reactive with water and protic solvents; reduces a wider range of functional groups. |

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the starting material. For the specific conversion of 8-octadecanone to this compound, the milder and more selective sodium borohydride is often sufficient.

Catalytic Hydrogenation Routes to Long-Chain Alcohols

Catalytic hydrogenation is a large-scale industrial method for the reduction of carbonyl compounds. libretexts.orglibretexts.org This process involves reacting the substrate with high-pressure hydrogen gas in the presence of a metal catalyst. The hydrogenation of a ketone, such as 8-octadecanone, specifically yields a secondary alcohol. libretexts.orgyoutube.comquora.com

The reaction is typically carried out in a specialized reactor under elevated temperature and pressure. The choice of catalyst is crucial for reaction efficiency.

Table 2: Catalysts for Ketone Hydrogenation

| Catalyst | Typical Form | Operating Conditions | Notes |

| Raney Nickel | Fine powder (slurry) | High pressure and temperature (~413 K) | Widely used in industry due to cost-effectiveness. quora.com |

| Palladium (Pd) | Supported on carbon (Pd/C) | Varies; can be used under milder conditions | Common and effective catalyst. youtube.com |

| Platinum (Pt) | Supported on carbon (Pt/C) | Varies | Highly active catalyst. |

| Ruthenium (Ru) | Organometallic complexes | Varies | Used in homogeneous catalysis for specific transformations. google.com |

Heterogeneous Catalysis in Fatty Ester Reduction to Fatty Alcohols

It is important to distinguish the synthesis of secondary alcohols like this compound from that of primary fatty alcohols (e.g., 1-octadecanol). Industrially, primary fatty alcohols are often produced via the catalytic hydrogenation of fatty acid methyl esters (FAMEs). mdpi.com This process typically uses chromium-based catalysts, such as copper-chromite, under severe conditions of high temperature (473–573 K) and pressure (20–30 MPa). mdpi.com However, this well-established route of fatty ester reduction is not applicable for producing this compound, as it invariably yields primary alcohols where the hydroxyl group is at the terminal position of the carbon chain. The synthesis of this compound requires a precursor with the oxygen functionality already at the 8-position, namely 8-octadecanone.

Novel Green Chemistry Approaches for this compound Synthesis

Recent advancements in biotechnology and green chemistry have opened new, more sustainable routes to producing secondary fatty alcohols. One prominent example is the use of photoenzymatic cascade reactions that convert renewable unsaturated fatty acids into enantiomerically pure secondary alcohols. elsevierpure.comnih.gov

This innovative approach can be envisioned for the synthesis of this compound from a specific unsaturated fatty acid precursor. The process generally involves two key steps:

Enzymatic Hydration : An enzyme, such as an oleate (B1233923) hydratase, stereoselectively adds a water molecule across a C=C double bond in the fatty acid chain. elsevierpure.comresearchgate.net To produce this compound, a precursor with a double bond at the C-7 or C-8 position would be required. This step creates a specific hydroxy acid intermediate.

Photocatalytic Decarboxylation : A photoactivated decarboxylase enzyme, such as one from the microalga Chlorella variabilis, removes the carboxylic acid group (-COOH) from the intermediate upon exposure to light. nih.govresearchgate.net This leaves the hydroxyl group intact at its specific position, yielding the final secondary fatty alcohol.

This one-pot approach operates under mild conditions and demonstrates high selectivity, representing a significant advancement over traditional chemical methods. elsevierpure.com

Derivatization and Functionalization Strategies of this compound

The chemical reactivity of this compound is dominated by its secondary hydroxyl (-OH) group, which serves as a site for various functionalization reactions, most notably esterification.

Esterification Reactions of the 8-Hydroxyl Group in this compound

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. This reaction is typically acid-catalyzed and is reversible. chemguide.co.uk For long-chain alcohols like this compound, this reaction produces wax esters, which have applications as lubricants and in cosmetics. dss.go.th

The general reaction is: R-COOH (Carboxylic Acid) + R'-OH (this compound) ⇌ R-COOR' (Ester) + H₂O

Several catalytic systems can be employed for this transformation:

Homogeneous Acid Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are traditional and effective catalysts. researchgate.net However, their use can lead to issues with corrosion, catalyst removal, and waste generation. researchgate.net

Heterogeneous Catalysts : Solid acid catalysts offer advantages in terms of separation and reusability. Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an efficient catalyst for the esterification of long-chain carboxylic acids and alcohols. researchgate.net Research indicates that such catalysts may be less active for reactions involving secondary alcohols compared to primary alcohols, likely due to increased steric hindrance around the hydroxyl group. researchgate.netrsc.org

Enzymatic Catalysis : Lipases can be used as biocatalysts for esterification in non-aqueous systems. This method offers high selectivity and operates under mild conditions. Surfactant-coated lipases have demonstrated high activity in the esterification of long-chain fatty acids and alcohols. dss.go.th

The kinetics of esterification are influenced by factors such as the chain length of both the alcohol and the carboxylic acid, with steric effects playing a significant role in the reaction rate. rsc.org

Development of Charge-Tagging Derivatization for this compound Analysis

The analysis of long-chain aliphatic alcohols such as this compound by electrospray ionization mass spectrometry (ESI-MS) can be challenging due to their poor ionization efficiency. To overcome this limitation, charge-tagging derivatization techniques have been developed. These methods involve the covalent attachment of a permanently charged moiety to the alcohol, thereby significantly enhancing its ionization efficiency and improving detection sensitivity in mass spectrometry.

Phosphonium (B103445) Labeling Techniques for this compound

Phosphonium salts represent a class of effective charge-tagging reagents for the derivatization of alcohols. One such reagent, S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP), has been developed for the pre-column derivatization of alcohols for analysis by liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). nih.gov

The derivatization reaction involves the acylation of the hydroxyl group of this compound with the TMPP-AcPFP reagent. This reaction results in the formation of a TMPP acetyl ester derivative of this compound, which carries a permanent positive charge on the phosphonium group. The presence of this fixed charge significantly enhances the response of the derivatized alcohol in ESI-MS, allowing for sensitive detection. nih.gov

The general procedure for the derivatization of an alcohol using TMPP-AcPFP involves reacting the alcohol with the reagent in the presence of a base. The resulting TMPP-derivatized alcohol can then be readily analyzed by LC/ESI-MS. The enhanced ionization efficiency of the derivative allows for lower limits of detection compared to the underivatized alcohol. nih.gov

Table 1: Phosphonium Labeling of Alcohols for LC/ESI-MS Analysis

| Reagent | Analyte Functional Group | Derivative | Advantage in ESI-MS |

|---|

Pyridinium (B92312) Tagging for Electrospray Ionization Mass Spectrometry of this compound

Pyridinium-based reagents are another important class of charge-tagging agents used for the derivatization of alcohols. A notable reagent in this category is 2-fluoro-N-methylpyridinium p-toluenesulfonate. This reagent has been successfully employed for the derivatization of the terminal hydroxyl group of fatty alcohols and their ethoxylates, rendering them detectable by electrospray MS. The derivatization imparts a permanent cationic charge, which allows for the effective detection of all species, including the fatty alcohols themselves.

Another effective method for the pyridinium tagging of fatty alcohols involves the use of pyridine (B92270) and thionyl chloride. This approach generates permanently charged tags on hydroxyl groups, leading to a significant increase in detection sensitivity. acs.org For instance, the limits of detection for fatty alcohols can be improved from the 1000-7500 ng/mL range for unlabeled analytes to the 0.02-0.50 ng/mL range for pyridinium-labeled derivatives. acs.org This demonstrates the remarkably high ionization efficiency of the pyridine-labeled derivatives. acs.org

The derivatization reaction with pyridine and thionyl chloride is reproducible, with relative standard deviation (RSD) values of ion intensity ratios for analytes at different concentrations typically ranging between 0.8% and 8.1%. acs.org This reproducibility is crucial for accurate quantitative analysis.

Table 2: Comparison of Detection Limits for Unlabeled and Pyridinium-Labeled Fatty Alcohols

| Analyte | Unlabeled LOD (ng/mL) | Pyridinium-Labeled LOD (ng/mL) |

|---|

Conversion of this compound to Other Functionalities (e.g., Ketones)

The secondary alcohol functionality of this compound can be readily converted to other functional groups, most notably a ketone, through oxidation. The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. alfa-chemistry.comwikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, in the presence of a hindered organic base like triethylamine (B128534). alfa-chemistry.comwikipedia.org

The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium salt intermediate from the reaction of this compound with the activated DMSO. The addition of triethylamine then facilitates an intramolecular elimination reaction, yielding 8-octadecanone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org A key advantage of the Swern oxidation is that it is conducted under mild, low-temperature conditions (typically -78 °C), which allows for the oxidation of sensitive substrates with a wide tolerance of other functional groups. alfa-chemistry.comwikipedia.org

A general experimental procedure for the Swern oxidation of a secondary alcohol involves the slow addition of DMSO to a solution of oxalyl chloride in a suitable solvent like dichloromethane (B109758) at low temperature. This is followed by the addition of the alcohol, in this case, this compound. After a period of stirring, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The resulting 8-octadecanone can then be isolated and purified using standard techniques. youtube.com

Table 3: Reagents and Byproducts in the Swern Oxidation of this compound

| Reactant/Reagent | Role | Byproduct |

|---|---|---|

| This compound | Substrate | - |

| Dimethyl sulfoxide (DMSO) | Oxidant | Dimethyl sulfide |

| Oxalyl chloride | Activator for DMSO | Carbon monoxide, Carbon dioxide |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Octadecanone |

| S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide (TMPP-AcPFP) |

| 2-fluoro-N-methylpyridinium p-toluenesulfonate |

| Pyridine |

| Thionyl chloride |

| Dimethyl sulfoxide (DMSO) |

| Oxalyl chloride |

| Trifluoroacetic anhydride |

| Triethylamine |

| Dimethyl sulfide |

Biochemical Metabolism and Biosynthesis of 8 Octadecanol

Endogenous Occurrence and Metabolic Presence of Octadecanol in Biological Systems

Octadecanol, along with other long-chain fatty alcohols, is an integral component of biological systems, found endogenously in microorganisms, plants, and animals. europa.eu Its presence is crucial for various cellular functions, and its metabolic regulation is tightly controlled. In humans, octadecanol is found naturally in various mammalian tissues and is typically incorporated into plasmalogen lipids. atamankimya.comhmdb.ca

Disruptions in fatty alcohol metabolism can lead to significant physiological consequences. For instance, in patients suffering from Sjögren-Larsson syndrome (SLS), an inherited neurocutaneous disorder, there is a marked accumulation of fatty alcohols, including octadecanol, hexadecanol (B772), and octadecenol. nih.gov This accumulation is attributed to a deficiency in fatty aldehyde dehydrogenase (FALDH) activity, an enzyme essential for fatty alcohol metabolism. nih.gov Similarly, elevated levels of octadecanol are observed in individuals with the autosomal recessive form of rhizomelic chondrodysplasia punctata (AR-RCDP), a peroxisomal disorder characterized by impaired incorporation of fatty alcohols into plasmalogen lipids. hmdb.ca

Furthermore, the metabolic presence of octadecanol can be influenced by cellular stress. Research on A549 cells treated with paraquat, an inducer of oxidative damage, demonstrated a significant increase in the abundance of octadecanol, alongside other metabolites, indicating an impact on lipid metabolism under oxidative stress conditions. mdpi.com

Table 1: Lipid Abnormalities in Cultured Keratinocytes from Sjögren-Larsson Syndrome (SLS) Patients nih.gov

| Lipid Type | Normal Cells (Relative Level) | SLS Cells (Relative Level) | Fold Change (SLS vs. Normal) |

| Fatty Alcohol (Accumulation) | 1 | 45 | 45-fold increase |

| Wax Esters (Accumulation) | 1 | 5.6 | 5.6-fold increase |

| 1-O-Alkyl-2,3-diacylglycerols (Accumulation) | 1 | 7.5 | 7.5-fold increase |

Table 2: Incorporation of Radioactive Octadecanol into Keratinocyte Lipids nih.gov

| Lipid Type | Normal Cells (Incorporation % of normal) | SLS Cells (Incorporation % of normal) | Fold Change (SLS vs. Normal) |

| Fatty Acid | 100 | 24 | 0.24-fold (reduced) |

| Triglyceride | 100 | 13 | 0.13-fold (reduced) |

| Wax Esters | 100 | 250 | 2.5-fold increase |

| 1-O-Alkyl-2,3-diacylglycerol | 100 | 280 | 2.8-fold increase |

Pathways of Fatty Alcohol Metabolism Relevant to 8-Octadecanol

The metabolism of long-chain fatty alcohols like octadecanol involves both biosynthetic and catabolic pathways, ensuring their availability for various cellular functions and their degradation when no longer needed.

Fatty alcohols are primarily synthesized from fatty acids, serving as initial building blocks for lipid synthesis. europa.eu This conversion is a crucial step in lipid metabolism. For instance, studies have shown that cells incubated with radioactive palmitate (a C16 fatty acid) exhibit increased levels of labeled hexadecanol, suggesting a rapid conversion of fatty acids to their corresponding alcohols. europa.eu

The biosynthesis of fatty alcohols, including C18 alcohols like octadecanol, largely depends on the availability of substrates such as fatty acyl-Coenzyme A (acyl-CoA), fatty acyl-ACP, or free fatty acids, along with the necessary redox donor, NADPH. frontiersin.orgnih.gov A key enzymatic step in this process is catalyzed by fatty acyl reductases (FARs), which facilitate the four-electron reduction of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. nih.gov

Advances in metabolic engineering have demonstrated the feasibility of producing specific fatty alcohols. For example, engineered Saccharomyces cerevisiae strains have been shown to produce 1-octadecanol by converting accumulated free fatty acids (FFAs) through the co-expression of carboxylic acid reductase (car) from Mycobacterium marinum and phosphopantetheinyl transferase (sfp) from Bacillus subtilis. acs.org Another oleaginous yeast, Yarrowia lipolytica, engineered for medium-chain fatty acid production and expressing fatty acyl-CoA reductase (FAR), also produced lower levels of 1-hexadecanol (B1195841) and 1-octadecanol. researchgate.net These examples highlight the enzymatic machinery capable of synthesizing C18 fatty alcohols.

In avian species, specific FAR isoenzymes, categorized into FAR1 and FAR2 groups, exhibit preferences for different chain lengths. The FAR1 group primarily synthesizes 1-hexadecanol and accepts C14-C18 substrates, while the FAR2 group prefers stearoyl-CoA (a C18 acyl-CoA) and accepts C16-C20 substrates, indicating their involvement in the biosynthesis of long-chain fatty alcohols for various lipid pathways, including wax esters and ether lipids. acs.org

On an industrial scale, fatty alcohols are often produced through the chemical conversion of fatty acids derived from plant oils, such as palm oil. This process typically involves the transesterification of triglycerides to yield methyl esters, followed by their hydrogenation to produce fatty alcohols. wikipedia.org

Both endogenous and exogenous long-chain alcohols undergo catabolic (breakdown) pathways within cells. europa.eu A primary route for fatty alcohol degradation involves their oxidation to the corresponding aldehydes, which are then further oxidized to fatty acids via an enzyme complex. europa.eu These resulting fatty acids can then enter the beta-oxidation pathway for energy generation or be utilized in other lipid synthesis pathways. europa.eu Conversely, fatty acids can also be converted back to fatty alcohols, indicating a reversible metabolic cycle. europa.eu

The importance of this degradative pathway is underscored by conditions like Sjögren-Larsson syndrome, where a deficiency in FALDH leads to the accumulation of fatty alcohols, including octadecanol, and their diversion into alternative biosynthetic routes. nih.gov This highlights FALDH as a critical enzyme in the normal catabolism of fatty alcohols.

Once absorbed, fatty alcohols are predominantly oxidized to their corresponding fatty acids. These fatty acids then follow the general metabolic fate of other fatty acids, being used to form triglycerides for energy or storage in adipose tissue. europa.eu For instance, a study in rats showed that 24 hours after intraduodenal administration of radioactive octadecanol, a significant portion of the radiolabeled carbon was recovered in the lymph, with over half incorporated into triglycerides. europa.eu

From an environmental perspective, fatty alcohols with chain lengths up to C18, including octadecanol, are readily biodegradable, typically within ten days. wikipedia.orgusda.gov Studies involving yeast strains have also demonstrated the degradation of fatty alcohols, such as hexadecanol and octadecanol, when cultivated in their presence. researchgate.net

Role of this compound in Cellular Lipid Homeostasis

Octadecanol, as a long-chain fatty alcohol, is critically involved in maintaining cellular lipid homeostasis through its incorporation into complex lipid structures, particularly wax esters and ether glycerolipids/plasmalogens.

Wax esters are neutral lipids formed by the esterification of a fatty acyl group with a fatty alcohol, typically involving long-chain (C16 and C18) or very-long-chain carbon structures. researchgate.netoup.com These lipids serve diverse biological functions across various organisms, including bacteria, insects, mammals, and plants. researchgate.netoup.com

The significance of octadecanol in wax ester synthesis is evident in metabolic disorders. In cultured keratinocytes from SLS patients, while the incorporation of radioactive octadecanol into fatty acid and triglyceride was reduced, its incorporation into wax esters was notably increased by 2.5-fold. nih.gov This suggests that in conditions where normal fatty alcohol degradation is impaired, there is a compensatory diversion of fatty alcohols towards alternative biosynthetic pathways, including wax ester formation. nih.gov

Enzymes like Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase (WSD1) from Arabidopsis have been identified as having high wax synthase activity. WSD1 can utilize octadecanol (C18 alcohol) as an acyl acceptor to produce wax esters, such as octadecyl palmitate. researchgate.netoup.com Another enzyme, Acyl-CoA wax alcohol acyltransferase 1 (AWAT1), is known to predominantly esterify long-chain alcohols with acyl-CoA-derived fatty acids to produce wax esters. While AWAT1 shows a preference for arachidyl alcohol, its activity with saturated long-chain alcohols like C16, C18, and C20 is comparatively lower. hmdb.ca Wax esters are particularly abundant in sebum, highlighting their central role in skin lipid metabolism. hmdb.ca Furthermore, 1-octadecanol is a component used in the formulation of hydrogenated ester waxes, which are derived from the interesterification of natural oil triglycerides with fatty alcohols, followed by hydrogenation. google.com

Ether lipids represent a unique class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol (B35011) backbone via an ether bond, rather than the more common ester bond found in diacyl phospholipids. wustl.edufrontiersin.orgbeilstein-journals.org Among ether lipids, plasmalogens are the most prevalent, distinguished by a cis double bond adjacent to the ether linkage, forming a vinyl-ether linkage. wustl.edufrontiersin.orgcreative-proteomics.comsmpdb.ca

Octadecanol is a crucial precursor in the biosynthesis of plasmalogen lipids, into which it is normally incorporated. hmdb.ca The synthesis of plasmalogens initiates in peroxisomes, where the enzyme alkyl-DHAP synthase facilitates the replacement of a fatty acid on dihydroxyacetone phosphate (B84403) (DHAP) with a long-chain fatty alcohol. smpdb.ca This step is critical for establishing the ether linkage characteristic of these lipids.

Deficiencies in the incorporation of fatty alcohols into plasmalogen lipids, as seen in peroxisomal disorders like AR-RCDP, lead to elevated levels of octadecanol, underscoring its direct involvement in this pathway. hmdb.ca Ether lipids, including plasmalogens, constitute approximately 20% of the total phospholipid pool in mammals, with their highest concentrations found in vital organs such as the brain, heart, spleen, and white blood cells. wustl.edufrontiersin.org This widespread distribution highlights their importance in cellular membrane structure and function. The avian FAR1 and FAR2 isoenzymes, identified for their role in fatty alcohol synthesis, are also implicated in ether lipid synthesis, further connecting fatty alcohol metabolism to the production of these specialized lipids. acs.org

Natural Occurrence and Isolation of 8 Octadecanol

Identification of 8-Octadecanol in Plant Extracts and Botanical Species

The presence of this compound as a natural constituent has been confirmed in the plant kingdom through detailed chemical analysis. A notable identification was made in a study of the papaya plant, Carica papaya. In this research, a hexane-based leaf extract was subjected to fractionation to isolate compounds with larvicidal activity. Subsequent analysis of an active fraction using Gas Chromatography-Mass Spectroscopy (GC-MS) unequivocally identified this compound. abu.edu.ng This finding positions Carica papaya as a confirmed botanical source of this specific fatty alcohol isomer.

The analysis revealed that this compound constituted a minor but significant portion of the chemical profile of the isolated fraction. abu.edu.ng

Table 1: Identification of this compound in Carica papaya

| Botanical Species | Plant Part | Extraction Method | Analytical Method | Compound Identified | Relative Percentage in Fraction |

| Carica papaya Linn. | Leaf | Hexane (B92381) Extraction & Fractionation | GC-MS | This compound | 2.90% |

Source: Adapted from a 2018 study on the larvicidal activities of plant extracts. abu.edu.ng

Presence of this compound in Microbial Metabolomes

The investigation of this compound extends to the field of microbial metabolomics. In comprehensive metabolic profiling studies, this compound is included as an analyte in targeted analyses using advanced techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). snu.ac.kr These platforms are designed to detect and quantify a wide array of metabolites in biological samples, including those from microorganisms. snu.ac.kr While this compound is part of these extensive screening lists, specific instances of its definitive identification and quantification in the metabolome of a particular microbial species are not extensively detailed in the available research.

Occurrence of this compound in Mammalian Tissues and Biological Secretions

Long-chain fatty alcohols are known to be present in mammalian systems and are involved in various metabolic pathways, such as the synthesis of plasmalogens. hmdb.caresearchgate.net However, the scientific literature predominantly focuses on primary alcohols like 1-octadecanol (stearyl alcohol). atamanchemicals.com While general "octadecanol" is mentioned in the context of human metabolic disorders, specific documentation and quantification of the this compound isomer in mammalian tissues or biological secretions are not prominently featured in reviewed studies. hmdb.ca

Methodological Advancements in the Isolation of this compound from Natural Matrices

The isolation and identification of this compound from complex natural sources rely on a combination of extraction and sophisticated analytical techniques. The process typically begins with solvent extraction, where a solvent such as hexane is used to create a crude extract from the natural material, for example, plant leaves. abu.edu.ng This extract, containing a multitude of compounds, is then often subjected to further separation using chromatographic methods to yield fractions with enriched concentrations of the target compound.

Once isolated or fractionated, the definitive identification of this compound is accomplished using a suite of analytical methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool used for both identifying and quantifying this compound in a given sample. The gas chromatograph separates the compound from other components in the mixture, and the mass spectrometer provides a specific mass spectrum, or "fingerprint," that confirms its molecular structure. abu.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the precise structure of the molecule, including the exact position of the hydroxyl (-OH) group on the carbon chain.

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the molecule, such as the characteristic absorption bands for the hydroxyl group.

Patents related to the chemical industry also suggest that secondary alcohols like this compound can be derived from the hydrolysis of natural fats and oils from plant or animal sources, which would then require separation and purification steps to isolate the specific isomer. googleapis.comgoogle.com

Environmental Fate and Biogeochemical Cycling of 8 Octadecanol

Biodegradation of 8-Octadecanol in Aquatic and Terrestrial Environments

The biodegradation of long-chain aliphatic alcohols, including 1-octadecanol, is an important process in both aquatic and terrestrial environments. Studies indicate that these compounds are generally considered readily biodegradable. For instance, 1-octadecanol has shown significant degradation rates in various screening tests. europa.eueuropa.eu

In a Warburg test using activated sludge, a percent theoretical oxygen demand value of 0.3 in 24 hours suggested that biodegradation might not be a primary environmental fate process for octadecanol (stearyl alcohol). atamanchemicals.comatamanchemicals.com However, other reliable studies contradict this, demonstrating extensive biodegradability. europa.eueuropa.eu For example, 1-octadecanol (CAS 112-92-5) exhibited 95.6% biodegradation in 28 days at a concentration of 14.5 mg/L in an OECD 301B ready biodegradation screening test. Another study using OECD 301D showed 38% degradation in 29 days at 5 mg/L. europa.eueuropa.eu These results indicate that alcohols with chain lengths up to C22 are readily biodegradable, even with unacclimated inoculum. europa.eu The rapid removal of long-chain aliphatic alcohols from test media in aquatic toxicity tests further supports their rapid degradation in water. europa.eu

Table 1: Biodegradation Rates of 1-Octadecanol (C18 Alcohol)

| Test Method | Degradation (%) | Duration (days) | Concentration (mg/L) | Reference |

| OECD 301B | 95.6% | 28 | 14.5 | europa.eu |

| OECD 301D | 38% | 29 | 5 | europa.eu |

Aerobic Degradation Mechanisms of this compound

Under aerobic conditions, microorganisms convert organic contaminants like long-chain alcohols into carbon dioxide, water, and microbial cell mass. clu-in.org Oxygen serves as the electron acceptor in this process. clu-in.orgenviro.wiki Aerobic metabolism is highly effective for hydrocarbons and other organic compounds, including petroleum hydrocarbons. clu-in.org Many organisms possess the capability to degrade hydrocarbons by utilizing oxygen as the electron acceptor and the hydrocarbons as sources of carbon and energy. clu-in.org The expected intermediate biodegradation products of 1-octadecanol include fatty acids, which can then be incorporated into biomass through normal metabolic processes. epa.gov The rate of aerobic degradation is significantly influenced by oxygen availability, which is often a limiting factor in contaminated zones. Enhancements to aerobic bioremediation often involve supplying supplemental oxygen to the subsurface to stimulate the activity of hydrocarbon-degrading bacteria. clu-in.org

Anaerobic Degradation Mechanisms of this compound

Anaerobic biodegradation of organic compounds, while generally slower than aerobic degradation, is crucial in environments where oxygen is scarce. researchgate.netnih.gov In such conditions, alternative electron acceptors like sulfate (B86663) or nitrate (B79036) are utilized by microorganisms. enviro.wikifrontiersin.orgresearchgate.net For long-chain alcohols such as 1-octadecanol, which tend to bind firmly to sediments, anaerobic biodegradation can be a significant environmental fate process. oecd.org

Studies have investigated the anaerobic biodegradability of various chain lengths within the aliphatic alcohol category, including C16 and C18 unsaturated alcohols, and have found them to be anaerobically degradable. europa.eu The mechanisms of anaerobic hydrocarbon activation differ fundamentally from aerobic processes, as molecular oxygen is not a co-reactant. researchgate.net Instead, there are multiple biochemical strategies for the initial attack on the parent substrates. researchgate.net For example, some microorganisms can degrade n-alkanes via dehydrogenation followed by the addition of water to produce alcohols under anaerobic conditions. frontiersin.org

Adsorption and Desorption Characteristics of this compound in Environmental Media

1-Octadecanol is expected to exhibit strong adsorption to environmental media such as soil, suspended solids, and sediment due to its low water solubility and high estimated octanol-water partition coefficient (Log Koc = 5.81 calculated). atamanchemicals.comatamanchemicals.comoecd.orgnih.gov This strong adsorption significantly attenuates other environmental fate processes, such as volatilization, particularly from moist soil surfaces. atamanchemicals.comatamanchemicals.comnih.gov

In water, 1-octadecanol is expected to adsorb to suspended solids and sediment based on its estimated Koc. atamanchemicals.comatamanchemicals.com This adsorption also influences its volatilization from water surfaces, with the estimated volatilization half-life from a model pond being significantly extended (140 days) when adsorption is considered. atamanchemicals.comatamanchemicals.comatamanchemicals.com

Research on the adsorption/desorption of octadecanol on electrode surfaces, while not directly replicating environmental media, provides insights into its interfacial behavior. Octadecanol is known to adsorb onto surfaces from the air-water interface, and its desorption can be induced by changes in potential. The observation of surfactant aggregates upon desorption and their re-adsorption highlights the dynamic nature of these interactions. acs.org

Volatilization and Atmospheric Transformation of this compound

The volatilization and atmospheric transformation of 1-octadecanol are influenced by its physical properties. With a vapor pressure of 2.7 x 10^-6 mm Hg at 25 °C, 1-octadecanol is expected to exist in both the vapor and particulate phases in the atmosphere. atamanchemicals.comatamanchemicals.comoecd.orgnih.govatamanchemicals.com

Vapor-phase 1-octadecanol undergoes degradation in the atmosphere primarily through reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 14 hours. atamanchemicals.comatamanchemicals.comatamanchemicals.com Particulate-phase 1-octadecanol is removed from the atmosphere through wet or dry deposition. atamanchemicals.comatamanchemicals.com

Volatilization from moist soil surfaces is expected to be an important fate process for 1-octadecanol, based on an estimated Henry's Law constant of 8.4 x 10^-4 atm-cu m/mole. atamanchemicals.comatamanchemicals.comnih.gov However, as noted previously, adsorption to soil is anticipated to attenuate this volatilization. atamanchemicals.comatamanchemicals.comnih.gov 1-Octadecanol is not expected to volatilize significantly from dry soil surfaces due to its low vapor pressure. nih.gov

Table 2: Key Physical-Chemical Properties of 1-Octadecanol Relevant to Environmental Fate

| Property | Value | Source |

| Molecular Formula | C18H38O | oecd.org |

| Molecular Weight | 270.50 g/mol | oecd.org |

| Melting Point | 59.8 °C | oecd.org |

| Boiling Point | 336 °C | oecd.org |

| Vapor Pressure | 2.7 x 10^-6 mm Hg at 25 °C | atamanchemicals.comatamanchemicals.comnih.gov |

| Water Solubility | 1.1 x 10^-3 mg/L at 34 °C | oecd.org |

| LogP (Octanol/Water) | 8.22 (calculated) | oecd.orgnih.govnih.gov |

| Log Koc | 5.81 (calculated) | oecd.orgnih.gov |

| Henry's Law Constant | 8.4 x 10^-4 atm-cu m/mole (estimated) | atamanchemicals.comatamanchemicals.comnih.gov |

| Atmospheric Half-life | 14 hours (reaction with OH radicals) | atamanchemicals.comatamanchemicals.comatamanchemicals.com |

Bioaccumulation Potential of this compound in Environmental Food Webs

The potential for bioaccumulation of 1-octadecanol in aquatic organisms is considered very high, as indicated by an estimated Bioconcentration Factor (BCF) of 2.8 x 10^4. atamanchemicals.comatamanchemicals.comatamanchemicals.com Bioaccumulation refers to the process by which substances, such as toxins or pollutants, build up in the tissues of living organisms over time, often at a rate faster than they can be eliminated. fiveable.me This can occur through ingestion, absorption, or inhalation. fiveable.me

Substances with high octanol-water partition coefficients (Kow), typically greater than or equal to 100,000 (Log Kow ≥ 5), are generally identified as having a significant potential for bioaccumulation and biomagnification through the food web. nih.govcanada.ca With a calculated LogP (octanol/water partition coefficient) of 8.22, 1-octadecanol falls into this category, suggesting a strong tendency to partition into fatty tissues. oecd.orgnih.govnih.gov

Biomagnification is the increasing concentration of toxic substances as they move up through different trophic levels in a food chain. fiveable.me Organisms at higher trophic levels accumulate greater amounts of these substances due to consuming prey with accumulated toxins. fiveable.me While 1-octadecanol has a high potential for bioconcentration, its actual biomagnification in food webs would depend on its metabolism and elimination rates within organisms at different trophic levels.

Attribution of Natural and Anthropogenic Sources to Environmental this compound Loads

Environmental 1-octadecanol loads originate from both natural and anthropogenic sources. oecd.org

Natural Sources: 1-Octadecanol is a naturally occurring compound. It has been isolated from plants and insects, human sebaceous lipids, and found in mammalian glands and organs. atamanchemicals.comoecd.orgnih.govnih.gov Green leaf composite samples and dead leaves have reported 1-octadecanol emission rates of 28 µg/g and 30 µg/g, respectively. nih.gov Algae also have the capability to metabolize alcohols in test media, contributing to natural occurrence. epa.gov

Anthropogenic Sources: Anthropogenic releases of 1-octadecanol into the environment primarily stem from its widespread production and use in various industrial and consumer applications. These include:

Pharmaceutical dispensing: Used as a substitute for cetyl alcohol. atamanchemicals.comnih.gov

Cosmetics and toiletries: Employed as an emollient, emulsifier, thickener, stabilizer, antifoaming agent, and hair coating in shampoos and conditioners. atamanchemicals.comatamanchemicals.comoecd.orgnih.govatamanchemicals.com

Industrial applications: Used in lubricants, resins, textile oils and finishes, and as a chemical raw material. atamanchemicals.comatamanchemicals.comoecd.orgnih.govatamanchemicals.com

Evaporation suppressing monolayers: Applied to water surfaces. atamanchemicals.comatamanchemicals.com

The production of detergent-range alcohols, including octadecanol, in the United States was substantial, reaching 354,000 tonnes in 1987. oecd.org While 1-octadecanol is released to the environment through various waste streams, particularly from domestic wastewater treatment plants (WWTPs) as a result of consumer use, studies consistently show that anthropogenic alcohols in the environment are minimal compared to the level of natural occurrence. europa.euoecd.orgnih.gov Estimates suggest that 1% or less of fatty alcohols in rivers are from WWTP effluents, with 15% from in situ production by algae and bacteria, and 84% from terrestrial origin. europa.eueuropa.eunih.gov Furthermore, the fatty alcohols discharged from WWTPs are often not the original compounds found in the influent, indicating in situ bacterial synthesis within the treatment process. europa.eueuropa.eu

Table 3: Estimated Contributions of Fatty Alcohols in Rivers

| Source | Estimated Contribution (%) |

| Wastewater Treatment Plant Effluents | ≤ 1% |

| In situ Production (Algae & Bacteria) | 15% |

| Terrestrial Origin | 84% |

Advanced Characterization and Analytical Methodologies for 8 Octadecanol

Chromatographic Separation Techniques for 8-Octadecanol in Complex Matrices

Chromatographic methods are fundamental for separating this compound from co-existing compounds in various complex matrices, ranging from biological samples to reaction mixtures. Effective separation is crucial before detection and quantification, especially when matrix components might interfere with analysis. fao.orgsoton.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the profiling, identification, and quantification of volatile and semi-volatile compounds, including this compound and its related derivatives. osti.gov This method is particularly effective for analyzing long-chain hydrocarbons, alcohols, and esters nih.govresearchgate.net. For instance, n-octadecanol (a related C18 alcohol) has been identified as a significant component in various plant extracts using GC-MS profiling, indicating the applicability of this technique for similar long-chain alcohols like this compound nih.govresearchgate.netmdpi.comillinois.eduumpr.ac.idmdpi.comphcogj.com. The process typically involves the separation of compounds based on their volatility and interaction with a stationary phase in a GC column, followed by their ionization and fragmentation in the mass spectrometer for identification based on mass spectra and retention times researchgate.netgcms.cz.

Table 1: Typical GC-MS Parameters for Alcohol Analysis

| Parameter | Typical Range/Value | Reference |

| Carrier Gas | Helium (He) | nih.govnih.govmdpi.comphcogj.com |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govmdpi.comphcogj.commdpi.com |

| Injector Temperature | 250 - 260 °C | nih.govnih.govphcogj.comijpsonline.com |

| Ion Source Temperature | 200 - 210 °C | nih.govmdpi.comijpsonline.com |

| Oven Temperature Program | Initial: 50-80°C (hold); Ramp: 5-15°C/min; Final: 250-280°C (hold) | nih.govnih.govmdpi.commdpi.comijpsonline.comfrontiersin.org |

| Ionization Energy | -70 eV | nih.govmdpi.com |

| Solvent Delay | 3 min | mdpi.commdpi.comijpsonline.com |

| Column Type | Non-polar (e.g., DB-5, Rxi-5Sil MS) is commonly used for long-chain hydrocarbons and alcohols | nih.govgcms.czuoguelph.ca |

Optimization of Sample Preparation for GC-MS of this compound

Effective sample preparation is paramount for accurate GC-MS analysis of this compound, especially in complex matrices. Samples should typically be prepared at concentrations around 10 µg/mL in volatile organic solvents like dichloromethane (B109758), hexane (B92381), methanol, or ethyl ether, suitable for GC-MS analysis. uoguelph.ca It is crucial to avoid strong acids, strong bases, salts, water, metals, or polymeric materials, as these can interfere with the analysis or damage the instrument uoguelph.ca.

For semi-volatile and polar compounds such as this compound, derivatization may be necessary to increase their volatility and improve chromatographic performance uoguelph.ca. This process involves chemically modifying the hydroxyl group to form a more volatile derivative, enhancing its detection and resolution. In studies involving complex biological samples like human plasma or whole blood, optimization of sample preparation protocols, including the use of protein denaturing reagents and salts, has been shown to significantly enhance detection sensitivity and reduce matrix effects nih.govnih.gov. Low-temperature precipitation can also be employed to remove fats and proteins from extracts, which is beneficial when analyzing compounds in high-fat matrices mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combined technique for separating and analyzing compounds in complex mixtures, particularly those that are less volatile or thermally labile, making it suitable for larger or more polar molecules than GC-MS measurlabs.com. LC-MS/MS has been successfully applied for the simultaneous analysis of fatty alcohols, including octadecanol, in biological tissues such as thyroid tissues acs.org. The method typically involves separation on a C18 column with gradient elution using mobile phases like acetonitrile (B52724) and water, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to aid ionization researchgate.netresearchgate.netlcms.cz.

Table 2: Representative LC-MS Parameters for Alcohol Analysis

| Parameter | Typical Description/Value | Reference |

| Instrument | LC-MS/MS (e.g., Triple Quadrupole, Q-TOF) | acs.orgresearchgate.netlcms.czeurl-pesticides.eu |

| Column | C18 (e.g., Acquity BEH C18, Hypersil Gold C18 RP, Poroshell EC-C18) | researchgate.netlcms.czeurl-pesticides.eu |

| Mobile Phase | A: Aqueous (e.g., 5 mM ammonium acetate in water, 0.1% formic acid in water); B: Organic (e.g., Acetonitrile, Methanol) | researchgate.netresearchgate.netlcms.cz |

| Elution | Gradient elution | researchgate.netlcms.cz |

| Flow Rate | 0.2 - 0.4 mL/min | researchgate.netlcms.cz |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode (ESI+) | acs.orgresearchgate.netresearchgate.neteurl-pesticides.euresearchgate.net |

Electrospray Ionization (ESI) and Ion Mobility Spectrometry (IMS) Enhancements for this compound

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS that enables the analysis of intact molecules by generating charged ions from a liquid solution researchgate.netscience.gov. For compounds like this compound, ESI in positive ion mode is commonly employed acs.orgresearchgate.net.

Ion Mobility Spectrometry (IMS) coupled with MS (ESI-IMS-MS) significantly enhances the analytical capabilities by separating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio acs.orgscience.gov. This is particularly advantageous for analyzing complex biological samples where isomeric ions or high background interference can be present acs.org. For fatty alcohols, including octadecanol, a charge derivatization strategy, such as reaction with pyridine (B92270)/thionyl chloride, has been shown to dramatically increase ionization efficiency in ESI-IM-MS, leading to more sensitive and accurate determination in complex matrices acs.org. This enhancement allows for better resolution of closely related compounds and improved detection limits.

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic molecules like this compound. It provides highly detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of structural features and purity osti.gov.

For this compound, ¹H NMR spectroscopy would reveal characteristic signals for the hydroxyl proton, the methylene (B1212753) protons adjacent to the hydroxyl group, and the various methylene protons along the long alkyl chain, as well as the terminal methyl group. The position of the hydroxyl group at the 8th carbon would be indicated by the chemical shifts and coupling patterns of the protons in its vicinity, distinguishing it from other octadecanol isomers (e.g., 1-octadecanol) hmdb.carsc.orgnih.gov.

Similarly, ¹³C NMR spectroscopy provides information about the carbon backbone. The carbon bearing the hydroxyl group (C8) would exhibit a distinct chemical shift compared to other methylene carbons, and the absence of signals characteristic of terminal primary alcohol carbons or ketone carbons would confirm the secondary alcohol functionality and the specific position of the hydroxyl group osti.govrsc.org. NMR spectroscopy is often used in conjunction with GC-MS and other techniques to provide a complete structural characterization, especially when dealing with synthetic products or complex natural extracts osti.govnih.gov.

Infrared (IR) and Raman Spectroscopy for this compound Molecular Vibrations

In IR spectroscopy, alcohols exhibit distinct absorption bands. The O-H stretching vibration, indicative of the hydroxyl group, typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹, particularly when hydrogen-bonded. libretexts.orguobabylon.edu.iqlibretexts.orgutdallas.edu The C-O stretching vibration is another characteristic absorption for alcohols, generally observed in the 1260-1050 cm⁻¹ range. libretexts.orguobabylon.edu.iqlibretexts.org For long-chain alkanes, which form the backbone of this compound, C-H stretching vibrations are typically seen between 3000-2850 cm⁻¹. libretexts.org Additionally, C-H bending or scissoring vibrations occur around 1470-1450 cm⁻¹, and methyl rocking vibrations appear at 1370-1350 cm⁻¹. uobabylon.edu.iqlibretexts.org A specific C-H rock for long-chain alkanes is noted around 725-720 cm⁻¹. libretexts.orguobabylon.edu.iqlibretexts.org Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to investigate this compound, for instance, in modeling plant epicuticular wax layers. atamanchemicals.comacs.org Research on 1-octadecanol has also indicated the presence of a split nOH band, providing insights into its hydrogen bonding and supramolecular structure. researchgate.net

Raman spectroscopy complements IR by detecting vibrations that involve changes in polarizability. Long-chain alcohols, including this compound, display characteristic intense Raman bands in the region around 2900 cm⁻¹, corresponding to C-H stretching vibrations. ucv.ve The effect of increasing alkyl chain length on the Raman spectra of 1-alkanols has been studied, revealing monotonous red shifts of bands in the 200-600 cm⁻¹ spectral range. researchgate.net General Raman shifts for alcohols include C-O bond stretching around 1000 cm⁻¹ and symmetric and asymmetric stretching modes of CH₃ and CH₂ groups in the 2800-3000 cm⁻¹ range. physicsopenlab.org Furthermore, C-C aliphatic chain vibrations can be observed in the 250-400 cm⁻¹ and 630-1250 cm⁻¹ regions, while CH₂ and CH₃ bending modes are found around 1405-1455 cm⁻¹. uci.edu

The characteristic vibrational frequencies for this compound, based on general alcohol and long-chain alkane spectral data, are summarized in Table 1.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

| O-H Stretch | -OH (Alcohol) | 3500-3200 (broad, strong) | IR | Hydrogen-bonded O-H. libretexts.orguobabylon.edu.iqlibretexts.orgutdallas.edu |

| C-O Stretch | -C-OH (Alcohol) | 1260-1050 (strong) | IR | libretexts.orguobabylon.edu.iqlibretexts.org |

| C-H Stretch | -CH₂, -CH₃ (Alkane) | 3000-2850 | IR, Raman | libretexts.orgphysicsopenlab.org |

| C-H Bending/Scissoring | -CH₂ (Alkane) | 1470-1450 | IR | uobabylon.edu.iqlibretexts.org |

| Methyl Rock | -CH₃ (Alkane) | 1370-1350 | IR | uobabylon.edu.iqlibretexts.org |

| Long-chain Methyl Rock | -(CH₂)n- (Alkane) | 725-720 | IR | libretexts.orguobabylon.edu.iqlibretexts.org |

| C-C Aliphatic Chain | -C-C- (Alkane) | 250-400, 630-1250 | Raman | uci.edu |

Soft Ionization Mass Spectrometry Techniques for this compound

Soft ionization mass spectrometry techniques are crucial for the analysis of compounds like this compound, as they minimize fragmentation and primarily yield molecular or quasi-molecular ions, thus providing accurate molecular weight information. chemsrc.comuni-marburg.defiveable.me Common soft ionization methods include Electrospray Ionization (ESI), Chemical Ionization (CI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). fiveable.mecas.cn These techniques are particularly advantageous for analyzing large, polar, and thermally labile molecules, which might undergo extensive fragmentation under harsher ionization conditions like Electron Ionization (EI). fiveable.me For alcohols, Chemical Ionization (CI) can produce quasi-molecular ions such as [M+H]⁺, [M+NH₄]⁺, or [M-H]⁻ with minimal fragmentation. fiveable.me Direct CI-MS has been successfully applied for the determination of mixtures of fatty alcohols, including octadecanol. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry of this compound

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass spectrometry (MALDI-TOF MS) is a widely used soft ionization technique. It is well-suited for the analysis of non-volatile and thermally labile molecules, yielding predominantly molecular adduct ions. fiveable.menih.govacs.org In MALDI, the analyte (this compound) is co-crystallized with a matrix compound. Upon laser irradiation, the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules into the gas phase. acs.org

While MALDI-TOF MS is extensively applied to large biomolecules, its application to smaller molecules like alcohols (which are considered metabolites) can be challenging due to interference from matrix background signals in the low mass region. acs.org However, advancements in matrix development, including the use of inorganic nanomaterials, have addressed this issue by providing cleaner backgrounds and more homogeneous surfaces for ionization, improving reproducibility. acs.org Studies have successfully employed MALDI-TOF MS to resolve individual classes of long-chain aliphatic saturated alcohols (e.g., C₂₁-C₃₀) from complex mixtures, such as epicuticular waxes, by observing their molecular adduct ions. nih.gov This demonstrates the applicability of MALDI for the molecular weight determination of long-chain alcohols like this compound.

Tandem Mass Spectrometry (MS/MS) for Comprehensive this compound Metabolite Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², is an invaluable technique for structural elucidation and comprehensive identification of metabolites, including this compound. cas.cn In MS/MS, a precursor ion (typically the molecular or quasi-molecular ion of the analyte) is selected and then fragmented, usually through collision-induced dissociation (CID). The resulting fragment ions provide a unique "fingerprint" that can be used to deduce the molecular structure. uni-marburg.de

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) has been effectively utilized for the analysis of fatty alcohols. For instance, octadecanol (C-18:0) has been identified by GC-MS/MS, with characteristic retention times and specific mass fragmentation patterns. One study reported a retention time of 24.9 min for octadecanol, with a molecular ion at m/z 252 and a distinct fragmentation pattern. researchgate.net This fragmentation pattern, including ions at m/z 41, 43, 55, 69, 83, 97, 111, 125, 152, 183, 196, and 223, is crucial for its definitive identification. researchgate.net

Table 2: Representative MS/MS Fragmentation Pattern for this compound (C-18:0)

| m/z Value | Possible Fragment | Notes |

| 252 | [M-H₂O]⁺ (Loss of water from molecular ion) | Molecular ion minus water, common for alcohols. researchgate.net |

| 41, 43, 55, 69, 83, 97, 111, 125, 152, 183, 196, 223 | Alkyl chain fragments | Characteristic fragments from the long hydrocarbon chain. researchgate.net |

This detailed fragmentation information allows for confident identification, even in complex biological or environmental matrices. This compound has been identified as a major compound in extracts from endophytic fungi using GC-MS/MS, highlighting the technique's utility in natural product analysis. biotechrep.ir MS/MS spectral matching is also a key component in tentative compound identification within non-targeted analytical workflows. chemrxiv.org

Development of Non-Targeted Analytical Workflows for this compound in Biological and Environmental Samples

Non-targeted analytical (NTA) workflows, also referred to as non-target screening or untargeted screening, represent a comprehensive approach to characterizing the chemical composition of complex samples without prior knowledge of their specific chemical content. nih.govosti.gov These workflows are extensively applied in environmental, food, and biological industries to identify unknown compounds, contaminants, or metabolites. nih.gov

The development of NTA workflows for this compound in biological and environmental samples typically involves high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-QTOF/MS). chemrxiv.org These systems are often operated in both positive and negative electrospray ionization (ESI) modes, and employ both soft ionization (MS) and fragmentation (MS/MS) modes for prioritized features. chemrxiv.org This multi-modal approach maximizes the detection and identification of a broad spectrum of chemicals.

In biological contexts, untargeted metabolomics analyses have successfully identified this compound. For example, it has been detected in studies investigating ischemia-reperfusion injury. researchgate.net Furthermore, this compound is listed in human metabolome databases, indicating its presence and potential metabolic relevance in human systems. hmdb.caosti.govresearchgate.netmetabolomicsworkbench.org Its role as a plant and algal metabolite also underscores the need for its detection in environmental samples. atamanchemicals.comnih.govhmdb.ca

In environmental analysis, non-target compound screening using techniques like GC-MS has revealed the presence of 1-octadecanol in samples after biological treatment, indicating its environmental fate and transformation. rjeec.ro The comprehensive nature of NTA allows for the discovery of unexpected compounds and provides a holistic view of the chemical exposome in various matrices. chemrxiv.org The identification of compounds in NTA workflows relies on matching experimental data (e.g., retention time, accurate mass, and MS/MS fragmentation patterns) against spectral libraries and databases. chemrxiv.orgnih.govosti.gov

Interfacial Chemistry and Supramolecular Assemblies of 8 Octadecanol

Formation and Physical Chemistry of 8-Octadecanol Monolayers at Air-Water Interfaces

When this compound is spread on a water surface, its amphiphilic molecules spontaneously orient themselves to form a thin monolayer barrier. researchgate.net In this arrangement, the hydrophilic hydroxyl (-OH) groups are immersed in the aqueous subphase, while the hydrophobic hydrocarbon chains extend into the air. researchgate.net This characteristic orientation is fundamental to the physical chemistry of these monolayers. Molecular dynamics simulations have provided insights into the structural evolution of these films, demonstrating that as the surface density of the molecules increases, there is a corresponding increase in intermolecular interactions. researchgate.netacs.orgnih.govresearchgate.net This leads to enhanced order and packing within the monolayer, with molecules adopting an almost fully extended conformation, resulting in maximum monolayer thickness and an upright orientation relative to the interface. researchgate.net

Phase Behavior and Construction of Phase Diagrams for this compound Monolayers

The phase behavior of this compound monolayers at the air-water interface has been extensively studied through surface pressure-area (π-A) isotherms, which are crucial for constructing their phase diagrams. researchgate.netresearchgate.net These phase diagrams are notably similar to those observed for other long-chain amphiphiles, such as fatty acids, alkyl esters, and alkyl acetates. researchgate.net

Typical phases identified in this compound monolayers include:

Gas (G) phase: A low-density, disordered state. arxiv.org

Liquid-Expanded (LE) or L2' phase: A more condensed fluid phase, still disordered. arxiv.orgresearchgate.net

Liquid-Condensed (LC) or Rotator phases (LS(Rot I) and LS(Rot II)): More ordered, semi-crystalline phases where molecules exhibit rotational freedom. arxiv.orgresearchgate.netuni-bayreuth.de

Solid (S) or Crystalline phase: A highly ordered, tightly packed state. arxiv.orgresearchgate.net

These phases are distinguished by differences in the area per molecule, the tilt angle of the alkyl chain, and their in-plane molecular arrangements. arxiv.orguni-bayreuth.de Phase transitions between these states have been observed upon changes in surface pressure and temperature. For instance, compression can induce a transition from a low-density fluid phase to a condensed phase, leading to the formation of circular condensed-phase domains. researchgate.net

Specific phase transitions and their orders include:

The transition from the tilted L2' phase to the untilted S and LS(Rot II) phases is typically a second-order transition. researchgate.netuni-bayreuth.de

The transition from the L2' phase to the LS(Rot I) phase is a first-order transition. researchgate.netuni-bayreuth.de

The S/LS(Rot I) transition is first-order, while the transition between the two rotator phases, LS(Rot I)/LS(Rot II), is second-order. researchgate.net

The tilt angle of this compound Langmuir monolayers, a critical parameter in understanding their phase behavior, has been quantitatively characterized using techniques such as Brewster angle autocorrelation spectroscopy. uni-bayreuth.de Hysteresis effects have also been reported during the tilted to non-tilted phase transitions. aip.org

Table 1: Observed Phase Transitions in this compound Monolayers

| Transition Type | Initial Phase | Final Phase | Order of Transition |

| Fluid to Condensed | Low-density | Condensed | - |

| Tilted to Untilted | L2' | S | Second-order researchgate.netuni-bayreuth.de |

| Tilted to Untilted | L2' | LS(Rot II) | Second-order researchgate.netuni-bayreuth.de |

| Tilted to Untilted | L2' | LS(Rot I) | First-order researchgate.netuni-bayreuth.de |

| Rotator to Solid | LS(Rot I) | S | First-order researchgate.net |

| Rotator to Rotator | LS(Rot I) | LS(Rot II) | Second-order researchgate.net |

Intermolecular Interactions and Packing Dynamics within this compound Monolayers

The stability and structure of this compound monolayers are governed by a complex interplay of intermolecular forces. Molecular dynamics simulations have shown that increasing the surface density of this compound molecules leads to a strengthening of both van der Waals interactions between the alkyl chains and hydrogen bonding between the hydroxyl groups. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This enhanced intermolecular cohesion is directly responsible for the increased order and tighter packing observed within the monolayer. researchgate.netacs.orgnih.gov

At higher packing densities, the molecules tend to align perpendicularly to the water surface, with minimal tilt relative to the surface normal. researchgate.net As the packing density decreases and the monolayer expands, the film transitions towards a more liquid-like phase, where long-range order is diminished, although short-range interactions may persist. researchgate.net This transition from a disordered to an ordered state, driven by density-dependent intermolecular forces, ensures the maximum thickness and an upright orientation of the surfactant molecules, contributing to the monolayer's structural integrity. researchgate.net

The effectiveness of these monolayers, particularly in applications like evaporation suppression, is directly linked to their ability to maintain a tightly packed structure. wikipedia.org The permeability of water vapor through such a monolayer is influenced by the magnitude of the cohesive van der Waals forces among the film molecules and the adhesive forces between the monolayer and the water subphase. researchgate.net In multi-component systems, the presence of this compound can significantly influence packing dynamics. For instance, in mixed monolayers with phosphatidylcholine, this compound can promote better molecular packing and attractive interactions, leading to a condensing effect. nih.gov

This compound Interactions at Solid-Liquid and Liquid-Liquid Interfaces

Beyond the air-water interface, this compound exhibits significant interactions at solid-liquid and liquid-liquid interfaces, influencing a range of surface phenomena. Its amphiphilic character facilitates its adsorption onto various surfaces and its role in modifying interfacial properties.

Adsorption Characteristics and Surface Activity of this compound

This compound is known to adsorb onto electrode surfaces from the air-water interface, and its adsorption and desorption can be influenced by electrochemical potential. acs.org This adsorption behavior is a key aspect of its surface activity. As a nonionic substance, this compound is utilized in various applications due to its ability to reduce surface tension. atamanchemicals.com It functions as an emulsifier, promoting the formation of stable mixtures between immiscible liquids, such as oil and water, by modifying their interfacial tension. atamankimya.comatamanchemicals.com This emulsifying property is crucial for its use as an emulsion stabilizer in various formulations. atamankimya.comatamanchemicals.com

Furthermore, this compound's adsorption characteristics extend to environmental contexts. If released into water, it is expected to adsorb onto suspended solids and sediments. atamanchemicals.com Its adsorption to soil is also anticipated to reduce its volatilization. atamanchemicals.com It has also been explored as a transdermal penetration enhancer, indicating its ability to interact with biological interfaces. atamanchemicals.com

Influence of this compound on Interfacial Dilational Properties in Multi-Component Systems

In multi-component systems, this compound plays a significant role in modifying interfacial dilational properties, which relate to the resistance of an interface to changes in its area. Its interactions with other molecules at interfaces can lead to synergistic effects and altered film characteristics.

Similarly, in mixed monolayers involving phosphatidylcholine (PC) and fatty alcohols like this compound, significant deviations from ideal mixing behavior have been observed. nih.gov The incorporation of this compound, with its relatively small head group, into the two-tailed PC monolayer can lead to improved molecular packing and attractive intermolecular interactions, resulting in a "condensing effect" on the monolayer. nih.gov This indicates that this compound can induce non-ideal monolayer formation and influence the interfacial viscoelasticity in such mixed systems. nih.gov Equilibrium theories have been applied to these systems to determine stability constants, Gibbs free energy values, and the molecular areas occupied by the components within the mixed complexes. nih.gov

Self-Assembly Mechanisms of this compound in Supramolecular Architectures

The ability of this compound to form ordered structures at interfaces is a prime example of its self-assembly capabilities, leading to the formation of supramolecular architectures. This self-assembly is driven by the intrinsic amphiphilic nature of the molecule and the interplay of various intermolecular forces.

At the air-water interface, this compound molecules spontaneously arrange into thin films, forming evaporation-suppressing monolayers. wikipedia.org The efficacy of these monolayers as barriers against water evaporation is largely dependent on their capacity to remain tightly packed and maintain strong adhesion both to the water surface and to adjacent molecules, even under varying surface pressures. wikipedia.org This inherent ability to form a cohesive, ordered barrier highlights a key self-assembly mechanism.

Molecular dynamics simulations have further elucidated the self-assembly process, showing that this compound molecules, like other hydrogenated amphiphiles, spontaneously form isolated domains when spread on a water surface. ulisboa.pt While these hydrogenated monolayers tend to be less ordered and form circular domains compared to their fluorinated counterparts, their formation still represents a fundamental self-assembly process driven by hydrophobic effects and headgroup interactions. ulisboa.pt

The increased surface density within these monolayers strengthens the intermolecular forces, including van der Waals interactions among the alkyl chains and hydrogen bonding among the hydroxyl groups. researchgate.netacs.orgnih.gov This cooperative strengthening of interactions is a critical driving force for the molecules to self-assemble into more ordered and tightly packed structures. researchgate.netacs.orgnih.gov The resultant monolayer structuring, where molecules adopt an almost fully extended and upright conformation, is a direct outcome of these self-assembly mechanisms, leading to the formation of a well-defined supramolecular architecture at the interface. researchgate.net

This compound in Membrane Mimetic Systems and Emulsions

This compound plays a crucial role in the development and stabilization of membrane mimetic systems and emulsions due to its amphiphilic properties and ability to form ordered structures. ontosight.aiatamanchemicals.comatamankimya.com

In membrane mimetic systems, this compound is utilized as a component in drug delivery systems, such as liposomes and emulsions, owing to its capacity to interact with and stabilize lipid bilayers. ontosight.ai It serves as a valuable tool for studying the structure, function, and interactions of biological membranes. ontosight.aisemanticscholar.org For example, this compound has been incorporated into mixed vesicles with oleic acid, providing experimental models to analyze the biophysical characteristics of simplified membrane compartments. core.ac.uk These fatty alcohols can stabilize spontaneously formed oleic acid vesicles, which are used as evolutionary precursors of more complex phospholipid biomembranes. core.ac.uk

Moreover, monolayers containing this compound have been employed to investigate the binding of heavy metals, such as Hg²⁺ and Zn²⁺, at the membrane surface, mimicking interactions that occur in environmental contexts like sea spray aerosol. semanticscholar.orgnsf.gov Research has shown that the addition of this compound to fatty acid films can influence metal ion binding at the air-seawater interface. nsf.gov this compound has also been used to coat gold surfaces as part of a method for forming supported lipid bilayers, demonstrating its utility in creating stable membrane models. researchgate.net Its presence has been noted in the lipid content of native plant-derived extracellular vesicles, highlighting its natural relevance in biological systems. google.com

Table 2: Key Applications of this compound in Emulsions

| Application Area | Role of this compound | Source |

| Emulsion Stabilization | Stabilizes oil-in-water and water-in-oil emulsions, prevents phase separation. | atamankimya.comatamankimya.com |

| Viscosity Modification | Increases product viscosity, enhancing spreadability and consistency. | atamanchemicals.comatamankimya.comatamankimya.com |

| Cosmetic/Personal Care | Used as an emulsifier, emollient, and thickener in creams, lotions, and hair conditioners. | atamanchemicals.comatamankimya.comatamankimya.comthegoodscentscompany.com |

| Pharmaceutical Formulations | Acts as an emulsion stabilizer and thickener in ointments and creams. | atamanchemicals.comatamankimya.comthegoodscentscompany.com |

Applications of 8 Octadecanol in Advanced Materials Science

8-Octadecanol as a Constituent in Nanocomposite Materials

This compound plays a significant role in the development of nanocomposite materials, where it can act as a direct constituent or as a functionalizing agent to modify the properties of other nanomaterials. For instance, it has been utilized to functionalize carbon nanotubes (CNTs), leading to improved dispersion within polymer matrices such as natural rubber. This functionalization can positively influence the electrical and mechanical characteristics of the resulting composites. researchgate.net Furthermore, this compound itself can serve as a matrix material in graphene-polymer composites, impacting their thermal performance. researchgate.net

The thermal transport properties of nanocomposites are critically influenced by the interfacial thermal coupling between their components. In graphene-octadecanol nanocomposites, the introduction of specific functional groups, such as carboxyl groups, has been shown to significantly reduce interfacial thermal resistance (ITR). This reduction is attributed to the formation of hydrogen bonds, which enhance the interface thermal coupling. nih.gov Research indicates that the thermal conductivity of graphene/1-octadecanol (stearyl alcohol) composites increases with higher graphene loading, a trend consistent with observations in graphene sheets-epoxy composites. mdpi.com The length of the covalent group's chain also plays a role; longer chains lead to stronger van der Waals forces, which further enhance interfacial coupling and decrease ITR. researchgate.net

For comparative insight, studies on graphene/octadecane (B175841) composites (a similar long-chain hydrocarbon) have demonstrated substantial enhancements in thermal conductivity. Pure octadecane exhibits a thermal conductivity of 0.158 W/m·K. However, with the addition of a 9% volume ratio of graphene, the thermal conductivity was significantly enhanced to 22 W/m·K. When the graphene was functionalized with butyl (C₄H₉), the thermal conductivity further increased to 30 W/m·K for the same graphene loading. osti.gov This highlights the potential for similar enhancements in this compound-based systems due to the presence of long alkyl chains that can interact favorably with graphene.

Table 1: Thermal Conductivity Enhancement in Graphene Composites

| Material System | Base Thermal Conductivity (W/m·K) | Filler/Functionalization | Enhanced Thermal Conductivity (W/m·K) | Enhancement (%) | Citation |

| Pure Octadecane | 0.158 | N/A | N/A | N/A | osti.gov |

| Octadecane / Graphene (9% vol) | 0.158 | Graphene | 22 | ~13824 | osti.gov |

| Octadecane / Butyl-functionalized Graphene (9% vol) | 0.158 | Butyl-functionalized Graphene | 30 | ~18900 | osti.gov |

Surface Functionalization of Nanoparticles with this compound

This compound is widely employed for the surface functionalization of various nanoparticles. This process typically involves chemical reactions, such as condensation, to graft the alcohol onto the nanoparticle surface. nih.gov This functionalization is crucial for tailoring the surface properties of nanoparticles, which in turn influences their behavior in different environments and their suitability for specific applications. For instance, surface ligands, including this compound, are essential for imparting colloidal stability to oxide nanocrystals, facilitating their processing from solutions into solid-state films. rsc.org

The ability of this compound to induce the formation of lipid monolayers on nanoparticle surfaces is a notable application. Researchers have demonstrated that silicon nanoparticles (SiNps) functionalized with this compound through condensation reactions can subsequently facilitate the introduction of lipids via thin-film hydration methods, leading to the formation of lipid monolayers. nih.gov Beyond nanoparticle functionalization, this compound itself can form condensed monolayers on interfaces, such as the air-water interface of acoustically levitated water drops. These monolayers are highly effective at reducing the evaporation rate of water, demonstrating this compound's capacity to create stable and impermeable interfacial layers. researchgate.net

Coatings of this compound on nanoparticles play a significant role in enhancing the stability of colloidal dispersions and emulsions. For example, octadecanol-coated silica (B1680970) particles have been observed to bind to like-charged water droplets in oil-in-water emulsions, thereby contributing to their long-term stability. pnas.orguu.nl These coatings are instrumental in preventing the agglomeration of the nanoparticle core, maintaining a dispersed state. nih.gov Furthermore, in emulsion systems, 1-octadecanol acts as a stiffening agent and increases the viscosity, which directly contributes to the stability and shelf life of the emulsion. atamanchemicals.comatamanchemicals.comthegoodscentscompany.com However, it is important to note that prolonged exposure to water can lead to the hydrolysis of the octadecanol coating on silica particles, potentially resulting in charge reversal and subsequent aggregation. pnas.org

This compound as a Phase Change Material (PCM) for Thermal Energy Management